フェノールグルコースイド

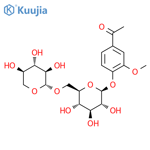

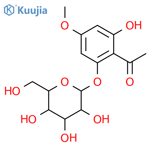

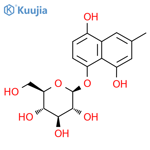

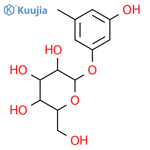

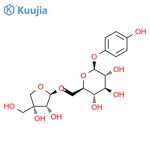

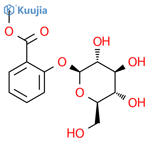

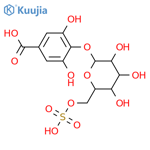

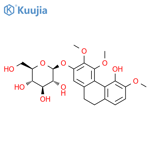

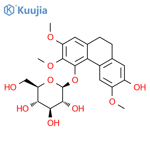

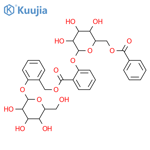

Phenolic glycosides are a class of compounds that consist of phenolic substances covalently linked to sugar molecules via glycosidic bonds. These natural products are widely found in plants and possess diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structure of phenolic glycosides typically includes a polyphenol (such as flavonoids or hydroxybenzoates) attached to a sugar moiety through an oxygen bridge, forming a complex molecule with both hydrophilic and lipophilic characteristics.

Due to their strong antioxidant capacity, phenolic glycosides play crucial roles in protecting cells from oxidative stress. They are also of significant interest for their potential therapeutic applications in various diseases, such as cardiovascular disorders, neurodegenerative conditions, and cancer. Additionally, the antimicrobial activity of these compounds makes them promising candidates for developing new anti-infective agents.

In recent years, extensive research has been conducted on phenolic glycosides to explore their structure-activity relationships, which could lead to the discovery of novel bioactive molecules with improved efficacy and selectivity in medicinal applications.

関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

推奨される供給者

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品